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Abstract
This technical guide provides a comprehensive overview of the chemical compound

Diacetylnalorphine, which corresponds to the molecular formula C23H25NO5.

Diacetylnalorphine, also known as O3,O6-diacetyl-N-allyl-normorphine, is a semi-synthetic

opioid. It is the 3,6-diacetyl ester of nalorphine, positioning it as the heroin analogue of

nalorphine.[1][2] Although it has been described as both an analgesic and an opioid antagonist,

it has never been commercially marketed.[1][2] This document details the physicochemical

properties, spectroscopic data, synthesis, and analytical methodologies pertinent to

Diacetylnalorphine. Furthermore, it elucidates the compound's biological activity and

mechanism of action, which is primarily understood through its function as a prodrug to

nalorphine.

Physicochemical and Spectroscopic Data
Quantitative data for Diacetylnalorphine and its parent compound, nalorphine, are summarized

below for comparative analysis.

Table 1: Physicochemical Properties
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Property
Value for
Diacetylnalorphine

Value for
Nalorphine

Source(s)

Molecular Formula C23H25NO5 C19H21NO3 [1][3]

Molar Mass 395.4 g/mol 311.381 g·mol−1 [1][3]

CAS Number 2748-74-5 62-67-9 [1][3]

IUPAC Name

[(4R,4aR,7S,7aR,12b

S)-9-acetyloxy-3-prop-

2-enyl-2,4,4a,7,7a,13-

hexahydro-1H-4,12-

methanobenzofuro[3,2

-e]isoquinolin-7-yl]

acetate

17-allyl-7,8-didehydro-

4,5α-

epoxymorphinan-

3,6α-diol

[1][3]

Predicted XLogP3 2.5 Not Available [4]

Hydrogen Bond Donor

Count
0 2 [3][4]

Hydrogen Bond

Acceptor Count
6 4 [3][4]

Table 2: Spectroscopic Data (Predicted and Analogous
Compounds)
Direct experimental spectroscopic data for Diacetylnalorphine is not readily available in the

public domain. The following table provides data for the closely related and structurally similar

compound, heroin (diacetylmorphine), which can serve as a reference.
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Spectroscopic Technique
Predicted/Analogous Data
for Heroin
(Diacetylmorphine)

Source(s)

¹H NMR (in CDCl₃)

δ (ppm): 6.69 (d, 1H), 6.53 (d,

1H), 5.67 (d, 1H), 5.15 (d, 1H),

4.90 (m, 1H), 3.7-2.4 (m, 7H),

2.44 (s, 3H), 2.31 (s, 3H), 2.11

(s, 3H).

[5]

¹³C NMR (in CDCl₃)

δ (ppm): 170.2, 168.5, 149.9,

132.8, 131.7, 130.3, 128.8,

122.3, 118.4, 92.1, 68.4, 61.9,

58.9, 46.1, 43.3, 41.6, 35.4,

29.8, 20.9, 20.8.

[6]

Infrared (IR) Spectroscopy

(KBr disc)

ν (cm⁻¹): ~1765 (ester C=O),

~1735 (ester C=O), ~1240 and

~1040 (C-O stretching). The

absence of a broad -OH peak

around 3300 cm⁻¹

distinguishes it from morphine.

[7]

Mass Spectrometry (EI)

Key fragments (m/z): 395

(M+), 353, 336, 294, 215, 162.

The fragmentation pattern

often involves the loss of

acetyl groups and cleavage of

the piperidine ring.

[8][9]

Experimental Protocols
Synthesis of Diacetylnalorphine
A detailed experimental protocol for the synthesis of Diacetylnalorphine can be inferred from

the synthesis of its parent compound, nalorphine, followed by an acetylation step.

Step 1: Synthesis of Nalorphine from Normorphine
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This procedure involves the N-allylation of normorphine.

Materials: Normorphine, allyl bromide, potassium carbonate, and a suitable solvent such as

dimethylformamide (DMF).

Procedure:

Dissolve normorphine in DMF.

Add an excess of potassium carbonate to act as a base.

Add allyl bromide dropwise to the mixture at room temperature.

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to yield nalorphine.

Step 2: Acetylation of Nalorphine to Diacetylnalorphine[10]

This procedure involves the esterification of the hydroxyl groups of nalorphine.

Materials: Nalorphine, acetic anhydride, and a catalyst such as pyridine or a catalytic amount

of sulfuric acid.

Procedure:

Dissolve the synthesized nalorphine in an excess of acetic anhydride.

Add a few drops of pyridine as a catalyst.
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Heat the mixture at a controlled temperature (e.g., 85°C) for several hours, monitoring the

reaction by TLC.

After the reaction is complete, cool the mixture and carefully add water to hydrolyze the

excess acetic anhydride.

Neutralize the solution with a base (e.g., sodium bicarbonate).

Extract the Diacetylnalorphine with an organic solvent (e.g., chloroform).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

evaporate the solvent to obtain the crude product.

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain

pure Diacetylnalorphine.

Analytical Methodology: High-Performance Liquid
Chromatography (HPLC)[12][13][14]
HPLC is a robust method for the separation and quantification of Diacetylnalorphine and its

potential metabolites.

Instrumentation: A standard HPLC system equipped with a UV detector or a mass

spectrometer (LC-MS).

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., ammonium

acetate or phosphate buffer, pH adjusted).

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 210 nm or 285 nm. For higher

specificity and sensitivity, LC-MS can be employed, monitoring for the parent ion of

Diacetylnalorphine and its fragments.
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Sample Preparation: Biological samples (e.g., plasma, urine) would require a solid-phase

extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before

injection.

Biological Activity and Mechanism of Action
Diacetylnalorphine is expected to act as a prodrug, being rapidly deacetylated in the body to

form its active metabolite, nalorphine.[10] Therefore, its biological activity is primarily that of

nalorphine.

Nalorphine is a mixed opioid agonist-antagonist.[4][11] It exhibits antagonistic activity at the µ-

opioid receptor (MOR) and agonistic activity at the κ-opioid receptor (KOR).[1][11]

µ-Opioid Receptor (MOR) Antagonism: Nalorphine competitively binds to the MOR,

displacing µ-agonists like morphine and heroin.[1][2] This action is responsible for its ability

to reverse the effects of opioid overdose, particularly respiratory depression.[2]

κ-Opioid Receptor (KOR) Agonism: Activation of the KOR by nalorphine can produce

analgesia, but it is also associated with undesirable side effects such as dysphoria,

confusion, and hallucinations, which have limited its clinical use.[3][11]

Signaling Pathways
The binding of nalorphine to opioid receptors, which are G-protein coupled receptors (GPCRs),

initiates intracellular signaling cascades.

At the µ-Opioid Receptor (Antagonism): By binding to the MOR without activating it,

nalorphine blocks the downstream signaling typically initiated by µ-agonists. This prevents

the inhibition of adenylyl cyclase, the reduction in cyclic AMP (cAMP) levels, the opening of

inwardly rectifying potassium channels, and the closing of voltage-gated calcium channels.

At the κ-Opioid Receptor (Agonism): Nalorphine's binding to the KOR activates the

associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cAMP levels. The activated G-protein also modulates ion channels,

leading to neuronal hyperpolarization and reduced neurotransmitter release, which

contributes to its analgesic effects.
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Visualizations
Diagram 1: Synthesis Workflow of Diacetylnalorphine
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Caption: A simplified workflow for the synthesis of Diacetylnalorphine.

Diagram 2: Analytical Workflow using HPLC
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HPLC Analysis of Diacetylnalorphine
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Caption: A typical workflow for the analysis of Diacetylnalorphine in biological samples.

Diagram 3: Signaling Pathway of Nalorphine at Opioid
Receptors
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Nalorphine Signaling Pathways
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Caption: The dual antagonistic and agonistic signaling pathways of nalorphine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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